molecular formula C15H8F3N3S B2518100 2-{[4-(Trifluoromethyl)benzyl]sulfanyl}-3,5-pyridinedicarbonitrile CAS No. 321430-63-1

2-{[4-(Trifluoromethyl)benzyl]sulfanyl}-3,5-pyridinedicarbonitrile

Cat. No.: B2518100
CAS No.: 321430-63-1
M. Wt: 319.31
InChI Key: XRDUXFFAAAMXAZ-UHFFFAOYSA-N
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Description

2-{[4-(Trifluoromethyl)benzyl]sulfanyl}-3,5-pyridinedicarbonitrile is a useful research compound. Its molecular formula is C15H8F3N3S and its molecular weight is 319.31. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Drug Development

Synthesis of Pyridine-SF4-Isoxazolines : The study of tetrafluoro-λ6-sulfanyl (SF4) moieties, which are similar in terms of their fluorinated components to the queried compound, highlights their utility in creating pyridine-SF4-isoxazolines. These compounds, synthesized via regioselective 1,3-dipolar cycloaddition, offer potential applications in drug development due to their structural novelty and functional versatility (Maruno et al., 2022).

Material Science

Transparent Aromatic Polyimides : Research involving thiophenyl-substituted benzidines, compounds which share sulfanyl and aromatic features with the queried chemical, led to the synthesis of transparent polyimides. These materials exhibit high refractive indices and low birefringences, making them suitable for optoelectronic applications due to their excellent thermomechanical stability (Tapaswi et al., 2015).

Pharmaceutical Chemistry

Synthesis of Prolines Bearing Fluorinated Units : The creation of prolines with fluorinated one-carbon units, including those resembling the trifluoromethyl group, through nucleophilic 5-endo-trig cyclizations showcases the relevance of fluorinated compounds in synthesizing biologically active molecules. These processes yield prolines with potential pharmaceutical applications, demonstrating the importance of fluorinated entities in drug design (Nadano et al., 2006).

Electrophilic Fluorination

Trifluoromethylation of Sulfonic Acids : The trifluoromethylation of various sulfonic acids using 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one under mild conditions highlights the potential of incorporating trifluoromethyl groups into diverse molecular frameworks. This method's good yields and mild conditions underline the versatility of trifluoromethyl groups in chemical synthesis (Koller et al., 2009).

Properties

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3N3S/c16-15(17,18)13-3-1-10(2-4-13)9-22-14-12(7-20)5-11(6-19)8-21-14/h1-5,8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDUXFFAAAMXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=C(C=C(C=N2)C#N)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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